Recombinant Insulin-like Growth Factor II (1-67) from humans, commonly referred to as rec IGF-II (1-67), is a polypeptide consisting of 67 amino acids. It plays a critical role in growth and development, particularly during fetal stages, and has significant implications in various physiological processes in adults. This compound is synthesized through recombinant DNA technology, allowing for the production of a biologically active form of the protein.
rec IGF-II (1-67) falls under the category of growth factors, specifically within the insulin-like growth factor family. This family includes Insulin-like Growth Factor I and Insulin, with all members sharing structural similarities and acting through specific receptors to mediate cellular responses related to growth and metabolism .
The synthesis of rec IGF-II (1-67) typically involves recombinant DNA technology. The process includes:
Technical details include maintaining optimal temperature and pH during culture to ensure high yield and activity of the recombinant protein .
rec IGF-II (1-67) participates in various biochemical reactions primarily through its interaction with insulin-like growth factor receptors. Upon binding to these receptors, it initiates several signaling cascades:
Technical details regarding these interactions highlight the specificity of ligand-receptor binding and subsequent intracellular signaling events.
The mechanism of action for rec IGF-II (1-67) involves several steps:
Data indicates that rec IGF-II can also influence metabolic processes such as glucose uptake and adipocyte differentiation .
rec IGF-II (1-67) is typically lyophilized for storage and must be reconstituted before use. It is soluble in sterile water or buffered solutions at specified concentrations.
The compound has a predicted molecular weight of approximately 7.5 kDa with a pI (isoelectric point) that influences its solubility and interaction with other biomolecules . Purity levels are usually assessed using SDS-PAGE techniques, with acceptable criteria being ≥ 95% purity.
rec IGF-II (1-67) has numerous applications in scientific research:
The IGF2 gene, located at chromosome 11p15.5 in humans, spans approximately 20 kb and consists of 10 exons encoding a 67-amino acid mature peptide critical for fetal development [2] [5]. A defining feature is its parental genomic imprinting, where only the paternal allele is actively transcribed in most tissues. This monoallelic expression is evolutionarily conserved but exhibits species-specific nuances: while murine Igf2 is largely silenced postnatally, human IGF2 remains transcriptionally active throughout life due to promoter-specific escape from imprinting [5] [8]. The locus includes the reciprocally imprinted H19 gene, situated ~80 kb downstream, which is maternally expressed. The imprinting control region (ICR1), a differentially methylated region (DMR) between IGF2 and H19, governs this allelic restriction through CTCF-dependent chromatin looping [5].
Structurally, the IGF2 precursor (pre-pro-IGF-II) comprises:
Table 1: Structural and Functional Domains of Human Pro-IGF-II
Domain | Amino Acid Residues | Function |
---|---|---|
Signal Peptide | 1–24 | Targets precursor to secretory pathway |
Mature IGF-II | 25–91 | Binds IGF-1R/IR; mediates growth promotion |
E-domain | 92–180 | Glycosylation site; precursor forms ("big IGF-II") have distinct bioactivity |
Human IGF2 transcription is driven by five distinct promoters (P0–P4), each generating unique 5'-untranslated regions (UTRs) spliced onto exons 8–10 encoding the mature protein [2] [8]. This architecture enables tissue- and developmental stage-specific regulation:
Alternative splicing further diversifies transcripts:
Table 2: Human IGF2 Promoters and Expression Patterns
Promoter | Transcript Size (kb) | Expression Pattern | Regulation |
---|---|---|---|
P0 | 6.0 | Fetal tissues; adult liver | Biallelic in hepatocytes |
P1 | 5.3 | Adult liver, brain | GH-independent; escapes imprinting |
P2 | 4.8 | Placenta, fetal liver | Paternal allele-specific |
P3 | 4.2 | Skeletal muscle, heart (myoblast differentiation) | Activated by myogenic factors |
P4 | 3.8 | Placenta, embryonic tissues | Hypoxia-responsive |
The IGF2/H19 locus exemplifies epigenetic fine-tuning via three layered regulatory mechanisms:
Abnormal methylation triggers disease:
Table 3: Key Epigenetic Regulators at the IGF2/H19 Locus
Regulatory Element | Methylation Status | Function | Pathogenic Disruption |
---|---|---|---|
ICR1 (H19/IGF2:IG-DMR) | Paternal: Methylated | CTCF-dependent enhancer blocking; imprinting control | BWS (hypermethylation), SRS (hypomethylation) |
Maternal: Unmethylated | |||
DMR0 (IGF2 promoter) | Somatic acquisition | Modulates promoter activity; tissue-specific silencing | Tumor hypoglycemia |
OCT4/SOX2 sites | Maternal: Protected | Shields maternal ICR1 from methylation | BWS via aberrant methylation |
Non-coding RNAs (ncRNAs) fine-tune IGF2 through cis and trans mechanisms:
These ncRNAs form a dynamic network: 91H and H19 reciprocally regulate IGF2, creating a balance disrupted in cancers where 91H overexpression drives IGF-II-dependent proliferation.
Table 4: Non-Coding RNAs Regulating IGF2 Expression
Transcript | Genomic Location | Mechanism of Action | Pathological Role |
---|---|---|---|
91H RNA | Antisense to H19 | Binds IGF2BP2; stabilizes IGF2 mRNA; activates novel Pm promoter | Overexpressed in CRC, breast cancer |
IGF2-AS | Antisense to IGF2 (intronic) | Epigenetic silencing; miRNA sponge (e.g., miR-370-3p) | Tumor suppressor; downregulated in gastric adenocarcinoma |
H19 | Sense to H19 gene | Counters 91H activity; sequesters shared regulators | Biallelic expression in Wilms tumor |
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: